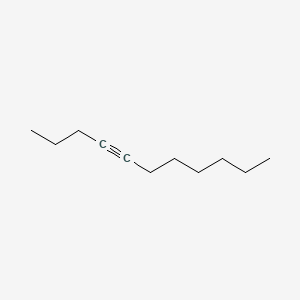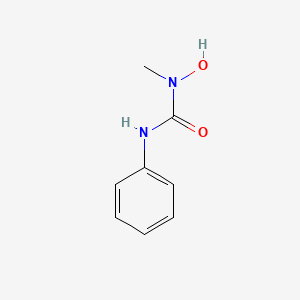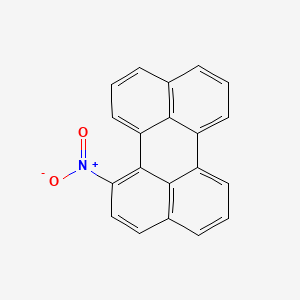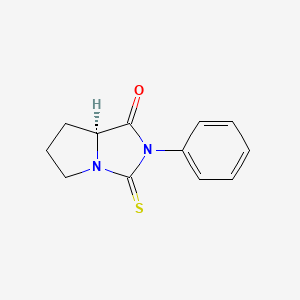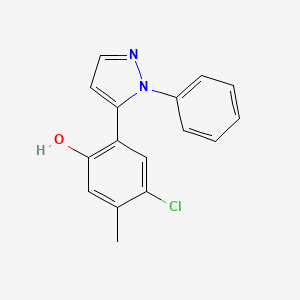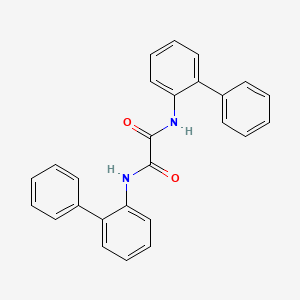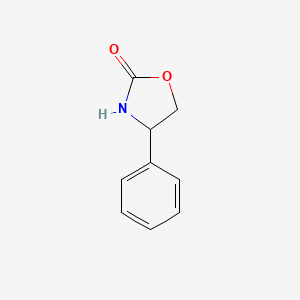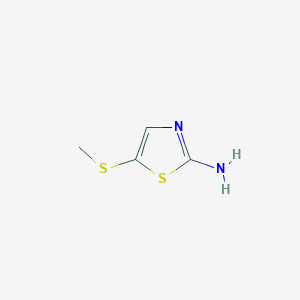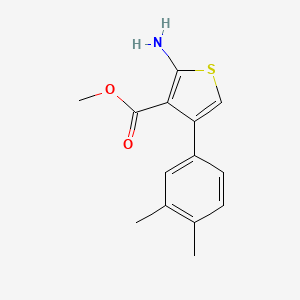
4-(4-(Metilsulfonil)piperazin-1-il)anilina
Descripción general
Descripción
4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario orgánico
“4-(4-(Metilsulfonil)piperazin-1-il)anilina” es un importante intermediario orgánico. Los intermediarios orgánicos se utilizan en la síntesis de otros compuestos orgánicos. A menudo se utilizan en la producción de productos farmacéuticos, agroquímicos y colorantes .
Aplicaciones farmacéuticas
Este compuesto se puede utilizar en la industria farmacéutica. Si bien las fuentes no mencionan los medicamentos o tratamientos específicos a los que contribuye, es común que estos compuestos se utilicen en la síntesis de ingredientes farmacéuticos activos .
Aplicaciones agroquímicas
En la industria agroquímica, este compuesto podría utilizarse en la producción de pesticidas, herbicidas u otros productos químicos agrícolas .
Campo de los colorantes
También se puede utilizar en el campo de los colorantes. Esto podría incluir la producción de tintes o pigmentos utilizados en diversas industrias, como la textil, la plástica y la impresión .
Mecanismo De Acción
Target of Action
This compound is an organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Mode of Action
As an organic intermediate, it is likely involved in various chemical reactions contributing to the synthesis of more complex molecules in the aforementioned fields .
Biochemical Pathways
As an intermediate, it may participate in various biochemical reactions, depending on the specific context of its use .
Result of Action
As an organic intermediate, its effects would largely depend on the specific molecules it helps synthesize .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-(Methylsulfonyl)piperazin-1-yl)aniline . Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability .
Análisis Bioquímico
Biochemical Properties
Additionally, 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine has been shown to bind to specific proteins, such as the polycomb protein EED (embryonic ectoderm development), which is a component of the polycomb repressive complex 2 (PRC2). This interaction can influence the methylation of histone H3K27, leading to changes in gene expression and transcriptional repression .
Cellular Effects
Furthermore, 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in cellular metabolism, differentiation, and immune responses .
Molecular Mechanism
Additionally, 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. This can lead to changes in the rates of biochemical reactions and the overall metabolic flux within cells. Moreover, the compound’s interaction with polycomb protein EED can result in alterations in histone methylation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
Long-term studies have shown that 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
At lower doses, 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine has been found to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Additionally, the compound’s interaction with other enzymes and cofactors can affect metabolic flux and the levels of specific metabolites within cells. This can have downstream effects on cellular processes, such as energy production and detoxification .
Transport and Distribution
Once inside the cell, 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine can bind to various proteins, which can affect its distribution and accumulation within different cellular compartments. This can have implications for its activity and function, particularly in terms of its interactions with target biomolecules .
Subcellular Localization
Targeting signals and post-translational modifications can influence the localization of 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine, directing it to specific organelles or subcellular structures. This can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular functions .
Propiedades
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQDPGZILSRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359123 | |
| Record name | 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442549-42-0 | |
| Record name | 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

